N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)8-12(7-9)11(3)14-13-4-5-13/h6-8,11,13-14H,4-5H2,1-3H3 |
InChI Key |
XTARAGUVLHAAIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)NC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine typically involves two main steps:
- Formation of the cyclopropane ring bearing the 3,5-dimethylphenyl substituent.
- Introduction of the amine group on the cyclopropane or ethyl side chain.
Two broad approaches are common:
- Cyclopropanation of styrene derivatives (3,5-dimethylstyrene or related analogs) followed by amination.
- Amination of cyclopropyl ketones or esters followed by reduction or substitution reactions.
Specific Synthetic Routes
Cyclopropanation of 3,5-Dimethylstyrene Derivatives
A common approach is to start from 3,5-dimethylstyrene or 3,5-dimethylphenyl-substituted alkenes, which undergo cyclopropanation using reagents such as diazo compounds or sulfur ylides.
- Reagents: Trimethylsulfoxonium iodide with sodium hydride (NaH) or sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) is used for cyclopropanation.
- Conditions: Typically room temperature or mild heating.
- Outcome: Formation of trans- or cis-2-(3,5-dimethylphenyl)cyclopropanecarboxylate intermediates.
The ester intermediates can then be converted to amides or amines by reaction with ammonia or amines, followed by reduction.
Amination via Reductive Amination of Cyclopropyl Ketones
Another route involves preparing cyclopropyl ketones with the 3,5-dimethylphenyl substituent, followed by reductive amination with ammonia or amines.
- Reagents: Sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents.
- Solvents: Dichloromethane or methanol.
- Conditions: Room temperature to mild heating.
- Purification: Extraction, drying, and column chromatography.
This method allows direct introduction of the amine group on the ethyl side chain adjacent to the cyclopropane ring.
Multi-step Synthesis Involving Bromination and Nucleophilic Substitution
A more complex method involves:
- Starting from 3-ethylphenol, methylation to form 3-ethyl anisole.
- Bromination at the benzylic position to form 3-(1-bromoethyl) anisole.
- Nucleophilic substitution with an amine source (e.g., dimethylamine hydrochloride) to introduce the aminoethyl group.
- Hydrolysis and further transformations to yield the target compound.
This method avoids harsh nitration and reduction steps, making it more industrially feasible.
Detailed Reaction Conditions and Data
The following table summarizes key reaction steps and conditions from reported methods relevant to the synthesis of cyclopropanamine derivatives with 3,5-dimethylphenyl substituents:
| Step | Starting Material | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Cyclopropanation of 3,5-dimethylstyrene | 3,5-Dimethylstyrene | Trimethylsulfoxonium iodide, NaH or NaOH | DMSO | RT to 40°C | 1-3 h | 70-85 | Stereoselective cyclopropanation |
| Conversion of ester to amide | Cyclopropanecarboxylate ester | Methyl formate, NH3 | Various | RT | Several hours | 65-75 | Amide formation step |
| Reductive amination | Cyclopropyl ketone | Sodium triacetoxyborohydride | DCM or MeOH | RT | 12-16 h | 75-80 | Mild conditions, good selectivity |
| Bromination of 3-ethyl anisole | 3-Ethyl anisole | N-Bromosuccinimide, AIBN | Chloroform | Reflux | 2-4 h | 60-70 | Benzylic bromination |
| Nucleophilic substitution | 3-(1-Bromoethyl) anisole | Dimethylamine hydrochloride, Na2CO3 | DMF | RT | 12 h | 70-80 | Aminoethyl group introduction |
| Hydrolysis and purification | Aminoethyl anisole derivative | Hydrobromic acid reflux | Various | Reflux | 6-8 h | 60-70 | Hydrolysis to phenol derivative |
Mechanistic Insights and Stereochemistry
- Cyclopropanation using sulfur ylides proceeds via nucleophilic attack on the alkene, favoring trans isomers due to steric effects.
- Reductive amination with sodium triacetoxyborohydride is chemoselective for imine reduction, allowing mild conversion of ketones to amines without over-reduction.
- Bromination at benzylic positions is radical-initiated by AIBN and N-bromosuccinimide, allowing selective functionalization for subsequent nucleophilic substitution.
- Hydrolysis under acidic conditions removes protecting groups or converts anisole derivatives to phenols.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Industrial Feasibility |
|---|---|---|---|---|
| Cyclopropanation + Reductive Amination | Alkene → cyclopropane → ketone → amine | Mild conditions, good stereocontrol | Multi-step, moderate yields | Moderate |
| Bromination + Nucleophilic Substitution | Ethyl anisole → bromination → amination → hydrolysis | Avoids harsh nitration/reduction | Longer sequence, requires careful pH control | High |
| Direct Reductive Amination | Cyclopropyl ketone + amine + reducing agent | Direct amine installation | Requires pure ketone intermediate | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or hydrocarbon derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted cyclopropanamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Bioactivity
Table 2: Physicochemical Comparison
| Property | This compound | N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
|---|---|---|
| Core Structure | Cyclopropanamine | Naphthalene-carboxamide |
| Lipophilicity | High (alkyl/aryl groups) | Moderate (polar carboxamide) |
| Bioactivity | Hypothetical CNS modulation | PET inhibition (IC₅₀ ~10 µM) |
Biological Activity
N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine is a compound of interest due to its potential biological activity and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring attached to an ethyl group and a dimethylphenyl moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine. Compounds with similar structures have been shown to exhibit activity as:
- Receptor Agonists/Antagonists : Interacting with adrenergic or dopaminergic receptors.
- Enzyme Inhibitors : Modulating the activity of enzymes involved in neurotransmitter metabolism.
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities:
- Antidepressant Effects : Similar compounds have shown promise in alleviating symptoms of depression by enhancing monoaminergic neurotransmission.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways may contribute to therapeutic effects in chronic inflammatory conditions.
Data Tables
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Dopamine Receptor Agonist | 50 | |
| Analog A | Anti-inflammatory | 75 | |
| Analog B | Enzyme Inhibitor | 100 |
Case Study 1: Antidepressant Activity
In a study examining the antidepressant potential of cyclopropanamine derivatives, this compound was found to significantly reduce depressive-like behavior in animal models. The compound's mechanism was linked to increased levels of serotonin and norepinephrine in the brain, suggesting a dual-action mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a reduction in pro-inflammatory cytokines and improved joint function, highlighting its potential as a therapeutic agent for inflammatory diseases.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of cyclopropanamine derivatives. Modifications to the phenyl ring and cyclopropane structure have yielded compounds with enhanced potency and selectivity for specific biological targets. Notably:
- Selectivity : Variations in substituents on the phenyl ring have been shown to influence receptor binding affinity significantly.
- Potency : Certain analogs demonstrated lower IC50 values compared to the parent compound, indicating improved efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine, and how can purity be maximized?
- Methodology : Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, under inert atmospheres (e.g., nitrogen) to prevent oxidation. For example, succinic anhydride derivatives have been synthesized via toluene-mediated reactions with amines like 3,5-dimethylaniline .
- Purity Control : Use column chromatography or recrystallization (e.g., from ethanol) for purification. Monitor purity via HPLC (>98%) and confirm structural integrity with NMR (e.g., trans-configuration of amide bonds) and mass spectrometry .
Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?
- X-Ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal data. Challenges include resolving hydrogen bonding networks (e.g., N–H···O interactions in amide groups) and addressing disorder in bulky substituents like the dimethylphenyl group .
- Data Interpretation : Refinement issues may require adjusting riding models for hydrogen atoms or validating thermal displacement parameters (Ueq) .
Q. What preliminary structure-activity relationship (SAR) insights exist for this compound in medicinal chemistry?
- SAR Observations : The 3,5-dimethylphenyl group enhances steric hindrance, potentially affecting receptor binding. Cyclopropanamine moieties in analogs (e.g., naphthalene derivatives) show varied bioactivity based on substitution patterns .
- Experimental Design : Compare bioactivity (e.g., enzyme inhibition) of analogs with modified aryl or cyclopropane groups using in vitro assays .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved for this compound?
- Data Analysis : Conduct pharmacokinetic studies to assess bioavailability or metabolite formation. For example, fluorophenyl-triazolo derivatives show target-specific activity in vitro but may degrade in vivo .
- Methodological Adjustments : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways or employ knock-out models to isolate target interactions .
Q. What strategies mitigate steric hindrance during derivatization of the cyclopropanamine group?
- Synthetic Optimization : Employ bulky leaving groups (e.g., triflate) in substitution reactions or use transition-metal catalysts (e.g., Pd) for cross-coupling to reduce steric effects .
- Computational Modeling : Use DFT calculations to predict reaction pathways and optimize bond angles in constrained cyclopropane systems .
Q. How can experimental phasing pipelines improve structural resolution for analogs of this compound?
- High-Throughput Approaches : Integrate SHELXC/D/E for rapid phase determination in crystallography, especially for low-symmetry crystals. Mirror-plane symmetry in related amides simplifies data collection .
- Data Validation : Cross-reference with cryo-EM or NMR data to resolve ambiguities in electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
